molecular formula C15H24ClNO B1394814 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride CAS No. 1220028-65-8

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride

Cat. No. B1394814
M. Wt: 269.81 g/mol
InChI Key: KYONXKICNHIUBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride is C15H24ClNO . The average mass is 283.837 Da and the monoisotopic mass is 283.170288 Da .

Scientific Research Applications

Aromatase Inhibitors in Cancer Treatment

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride has been studied for its potential role in cancer treatment, particularly in inhibiting estrogen biosynthesis. A study conducted by Hartmann and Batzl (1986) explored the synthesis and biological evaluation of compounds including sec-butyl derivatives for their inhibitory effects on human placental aromatase. These compounds demonstrated stronger inhibition compared to aminoglutethimide, a drug used in hormone-dependent breast cancer treatment. This suggests that derivatives of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride might be effective in treating hormone-dependent human breast cancer (Hartmann & Batzl, 1986).

Role in Selective Serotonin Reuptake Inhibition

Paroxetine hydrochloride, a derivative related to 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride, is a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI). Paroxetine is used for treating several disorders, including depression, anxiety, and posttraumatic stress disorder. The study by Germann et al. (2013) provides comprehensive information on the physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects of Paroxetine (Germann et al., 2013).

Synthesis of Key Pharmaceutical Intermediates

The compound is also significant in the synthesis of key pharmaceutical intermediates. Wang et al. (2015) discussed the synthesis of a derivative of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride, used as a key intermediate in the production of Vandetanib, an anti-cancer drug. This study highlights the importance of such compounds in the pharmaceutical industry (Wang et al., 2015).

Neuroprotective Activity

In the field of neurology, a novel class of compounds, including derivatives of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride, has shown neuroprotective activity. Annoura et al. (1999) synthesized a series of arylpiperidines with blocking effects on neuronal Na+ and T-type Ca2+ channels, indicating potential for treatment in ischemic conditions (Annoura et al., 1999).

Crystal and Molecular Structure Analysis

The study of crystal and molecular structures of related compounds provides valuable insights into the properties and potential applications of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride. Szafran et al. (2007) examined the structure of 4-carboxypiperidinium chloride, a related compound, which can contribute to understanding the physical and chemical properties of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride (Szafran et al., 2007).

properties

IUPAC Name

4-(2-butan-2-ylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-12(2)14-6-4-5-7-15(14)17-13-8-10-16-11-9-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYONXKICNHIUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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